ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE
Overview
Description
Ethyl [5-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate is a complex organic compound that features a combination of several functional groups, including a tetrazole ring, a thiadiazole ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting a nitrile compound with sodium azide in the presence of a catalyst such as triethylamine hydrochloride in an aromatic solvent.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a thiosemicarbazide with an appropriate acylating agent under acidic conditions.
Coupling of the Tetrazole and Thiadiazole Rings: The two rings can be coupled together through a nucleophilic substitution reaction, where the thiol group of the tetrazole reacts with the acyl chloride of the thiadiazole.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl [5-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The thiol group in the tetrazole ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Amides, other esters.
Scientific Research Applications
Ethyl [5-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl [5-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate can be compared with other similar compounds:
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the thiadiazole and ester groups.
1,3,4-Oxadiazole Derivatives: Similar in having a heterocyclic ring but differ in the type of heteroatoms and functional groups.
Imidazole Derivatives: Similar in having a nitrogen-containing heterocycle but differ in the overall structure and functional groups.
Conclusion
Ethyl [5-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[5-[2-(1-phenyltetrazol-5-yl)sulfanylbutanoylamino]-1,3,4-thiadiazol-2-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3S2/c1-3-12(28-17-21-22-23-24(17)11-8-6-5-7-9-11)15(26)18-16-20-19-13(29-16)10-14(25)27-4-2/h5-9,12H,3-4,10H2,1-2H3,(H,18,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTMBRHGLCVUBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)CC(=O)OCC)SC2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.